6-Hydroxybenzofuran-2-carboxylic acid

Descripción general

Descripción

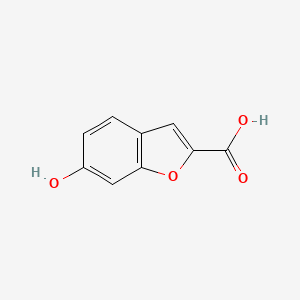

6-Hydroxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzofuran ring with a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxybenzofuran-2-carboxylic acid typically involves a multi-step process:

Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid: This step forms an intermediate compound.

Formation of 6-methoxybenzofuran: The

Actividad Biológica

6-Hydroxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family, recognized for its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications based on existing literature.

Overview of this compound

This compound features a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position of the benzofuran ring. Its structural attributes contribute to its interaction with various biological targets, influencing several metabolic pathways and cellular processes.

Target Interactions

this compound is known to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This interaction can modulate enzyme activity, leading to either inhibition or activation depending on the specific context.

Biochemical Pathways

The compound influences multiple biochemical pathways, including:

- MAPK/ERK Signaling Pathway: This pathway is vital for cell proliferation and differentiation. The compound has been shown to affect gene expression related to oxidative stress response.

- Metabolic Flux: By interacting with metabolic enzymes, it alters the levels of various metabolites, impacting overall cellular metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to:

- Influence cell signaling pathways.

- Modulate gene expression related to oxidative stress.

- Affect cellular metabolism and homeostasis.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Exhibited beneficial effects, such as antioxidant activity.

- High Doses: Potentially toxic, leading to adverse effects like hepatotoxicity or nephrotoxicity . A threshold effect has been noted where specific dosage ranges are required for optimal biological activity without toxicity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimycobacterial Activity: A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (M. tuberculosis). The compounds exhibited promising antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

- Cytotoxicity Studies: In vitro studies demonstrated that various benzofuran analogs displayed cytotoxic effects against cancer cell lines such as MCF-7 and A549. For instance, one study reported IC50 values indicating significant cytotoxicity in these cell lines .

- Inflammatory Response Modulation: The compound has been implicated in modulating immune responses by inhibiting protein tyrosine phosphatase B (mPTPB), a virulence factor in tuberculosis pathogens. This inhibition could restore macrophage immune responses altered by bacterial infection .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that benzofuran derivatives, including 6-hydroxybenzofuran-2-carboxylic acid, exhibit promising anticancer properties. For instance, studies have indicated that modifications at the 6-position of benzofuran can enhance the potency of GSK-3β inhibitors, which are crucial in cancer cell proliferation and survival. Compounds derived from this structure have demonstrated significant antiproliferative activity against pancreatic cancer cell lines at low concentrations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with key enzymes such as cytochrome P450 and lymphoid tyrosine phosphatase (Lyp). These interactions can modulate enzyme activity, influencing pathways critical for cancer progression and cellular metabolism .

Biochemical Research

Enzyme Interaction Studies

This compound has been utilized in various studies to understand its interaction with enzymes involved in drug metabolism. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which play a vital role in the metabolism of many drugs . Additionally, it has been evaluated for its inhibitory effects on Lyp, providing insights into its potential therapeutic roles in autoimmune diseases and cancer .

Cellular Effects

The influence of this compound on cellular processes is notable. It affects cell signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Moreover, it modulates the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Synthetic Applications

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in developing new pharmaceuticals and biologically active compounds .

Case Studies

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group in 6-HBFC undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or biological activity.

-

Protonation : The carboxylic acid oxygen is protonated, forming a delocalized carbocation.

-

Nucleophilic Attack : An alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation and Elimination : Loss of water generates the ester.

Example Reaction :

Conditions :

-

Catalysts: Concentrated or .

-

Temperature: Reflux (60–80°C).

Hydrolysis Reactions

Esters of 6-HBFC can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Acidic Hydrolysis (Sourced from ):

Basic Hydrolysis (Saponification) :

Key Insight :

The reversibility of esterification is influenced by water concentration, favoring hydrolysis in aqueous environments .

Oxidation Reactions

The hydroxyl group at the 6-position can be oxidized, though steric and electronic effects from the benzofuran ring modulate reactivity.

Potential Oxidants :

-

KMnO₄ : Oxidizes hydroxyl groups to ketones or carboxylic acids under strong acidic conditions.

-

PCC (Pyridinium Chlorochromate) : Mild oxidant for selective oxidation to ketones.

Challenges :

The electron-rich benzofuran ring may direct oxidation to specific positions, but no direct experimental data is available for 6-HBFC.

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS, with directing effects from the hydroxyl (-OH) and carboxylic acid (-COOH) groups:

| Substituent | Directing Effect | Activation |

|---|---|---|

| -OH (6-position) | Ortho/Para | Strongly Activating |

| -COOH (2-position) | Meta | Deactivating |

Example Reactions :

-

Nitration : Concentrated introduces nitro groups at positions activated by -OH.

-

Sulfonation : adds sulfonic acid groups, favoring para to -OH.

Research Note :

Substituent position significantly impacts reactivity. For instance, para-substituted benzoic acid derivatives exhibit enhanced stability in related benzofuran systems .

Salt Formation

The carboxylic acid reacts with bases to form salts, improving water solubility:

Applications :

Salts are often intermediates in pharmaceutical formulations .

Decarboxylation

Under high temperatures or basic conditions, 6-HBFC may lose CO₂ to form 6-hydroxybenzofuran:

Conditions :

-

Catalysts: Metal oxides (e.g., CuO).

-

Temperature: >200°C.

Propiedades

IUPAC Name |

6-hydroxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBMJRTSYWMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573736 | |

| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334022-87-6 | |

| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.